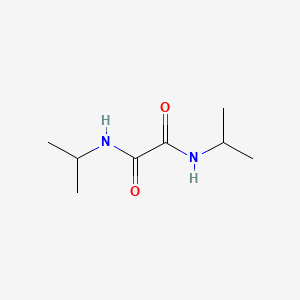

N,N'-diisopropyloxamide

Description

N,N'-Diisopropyloxamide is a symmetric oxamide derivative featuring two isopropyl groups attached to the nitrogen atoms of the oxalamide core (N-(propan-2-yl)-N'-[(propan-2-yl)carbamoyl]carbamoyl). Its branched alkyl substituents distinguish it from linear-chain analogs, influencing its physicochemical properties and applications.

Properties

IUPAC Name |

N,N'-di(propan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5(2)9-7(11)8(12)10-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTXNSJRJVCZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60994350 | |

| Record name | N~1~,N~2~-Di(propan-2-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60994350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7357-22-4 | |

| Record name | NSC58162 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~2~-Di(propan-2-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60994350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-diisopropyloxamide can be synthesized through the reaction of diisopropylamine with oxalyl chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:

Preparation of Diisopropylamine: Diisopropylamine is prepared by the reaction of isopropylamine with acetone, followed by hydrogenation.

Reaction with Oxalyl Chloride: Diisopropylamine is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form N,N’-diisopropyloxamide.

Industrial Production Methods

Industrial production of N,N’-diisopropyloxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-diisopropyloxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: N,N’-diisopropyloxamide can undergo substitution reactions where the isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of corresponding oxamides with oxidized functional groups.

Reduction: Formation of amines or alcohols depending on the reaction conditions.

Substitution: Formation of halogenated oxamides or other substituted derivatives.

Scientific Research Applications

N,N’-diisopropyloxamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Industry: Utilized in the synthesis of polymers and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N,N’-diisopropyloxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its anti-inflammatory effects are attributed to the inhibition of the NF-κB pathway, which reduces the production of inflammatory cytokines .

Comparison with Similar Compounds

Physicochemical Properties

Melting Points :

- Branched chains (e.g., isopropyl) reduce molecular symmetry and disrupt crystal packing, leading to lower melting points compared to linear analogs like N,N'-dimethyloxamide. For example, N,N'-dibutyloxamide exhibits a lower melting point than N,N'-dipropyloxamide due to increased chain length and flexibility .

- N,N'-Dimethyloxamide, with smaller methyl groups, likely has the highest melting point due to efficient hydrogen bonding and dense crystal packing .

- Solubility: Branched isopropyl groups enhance solubility in non-polar solvents compared to linear-chain oxamides. N,N'-diisopropyloxamide is expected to be more soluble in organic solvents like chloroform or ethyl acetate than its linear counterparts . Polar solvents (e.g., DMF, ethanol) better dissolve linear oxamides like N,N'-dimethyloxamide due to stronger hydrogen-bonding interactions .

Hydrogen Bonding :

- X-ray diffraction studies of N,N'-dipropyloxamide reveal intermolecular N–H···O hydrogen bonds forming layered structures . The bulky isopropyl groups in N,N'-diisopropyloxamide likely reduce such interactions, resulting in less ordered crystalline phases.

Biological Activity

N,N'-Diisopropyloxamide is a compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with N,N'-diisopropyloxamide, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

N,N'-Diisopropyloxamide is characterized by its amide functional group, which plays a crucial role in its biological activity. The presence of the diisopropyl groups enhances the lipophilicity of the compound, potentially influencing its interaction with biological membranes and targets.

Mechanisms of Biological Activity

The biological activities of N,N'-diisopropyloxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The amide bond in N,N'-diisopropyloxamide can participate in hydrogen bonding, which may inhibit enzyme activity by blocking active sites or altering enzyme conformation.

- Cell Membrane Interaction : The lipophilic nature of the diisopropyl groups may facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.

- Bioisosterism : The structural similarity between N,N'-diisopropyloxamide and other bioactive molecules suggests it may serve as a bioisostere for various pharmacophores, potentially enhancing its therapeutic profile.

Case Studies

- Antiviral Activity : A study investigated the antiviral properties of compounds similar to N,N'-diisopropyloxamide against HIV-1. The lead compound demonstrated significant inhibition of viral replication by targeting specific viral proteins, indicating potential utility in antiviral drug development .

- Anticancer Properties : Research on derivatives of N,N'-diisopropyloxamide revealed promising anticancer activity. In vitro assays showed that certain derivatives exhibited cytotoxic effects on cancer cell lines (e.g., HeLa and CEM cells) with IC50 values in the micromolar range. For instance, modifications to the compound structure led to enhanced potency compared to the parent compound .

- Biophysical Studies : Biophysical assessments have shown that N,N'-diisopropyloxamide interacts with nucleic acids, suggesting potential applications in gene therapy or as a molecular probe in nucleic acid research .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.